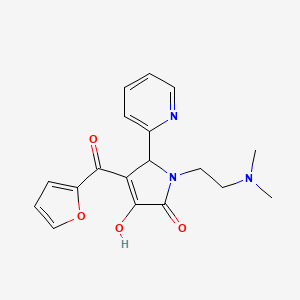

1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

This compound features a pyrrol-2-one core substituted with:

- A furan-2-carbonyl moiety at position 4, which may influence electronic properties and binding affinity.

- A hydroxyl group at position 3, enhancing hydrogen-bonding capacity.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-20(2)9-10-21-15(12-6-3-4-8-19-12)14(17(23)18(21)24)16(22)13-7-5-11-25-13/h3-8,11,15,23H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYPWDYBSNASOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is , and it possesses a molecular weight of approximately 342.39 g/mol. Its structure includes a pyrrole ring substituted with various functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Interaction : It interacts with various receptors, modulating their activity and influencing downstream signaling pathways.

- Antioxidant Activity : The presence of furan and pyridine moieties enhances its ability to scavenge free radicals, thus exhibiting protective effects against oxidative stress.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have revealed that it effectively inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of mitosis |

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Neuroprotective Effects

Research indicates that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce neuroinflammation and protect neuronal cells from apoptosis induced by toxic substances.

Case Studies

- Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties highlighted its effectiveness against multi-drug resistant strains, suggesting potential utility in treating infections where conventional antibiotics fail .

- Neuroprotection : A study conducted on animal models demonstrated that treatment with this compound significantly improved cognitive function in models of Alzheimer's disease by reducing amyloid plaque formation .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antioxidant Activity : Research indicates that derivatives of this compound may possess antioxidant properties, which are crucial for combating oxidative stress-related diseases .

- Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The presence of specific functional groups may facilitate anti-inflammatory responses, which are essential in managing chronic inflammatory conditions .

- Antidiabetic Potential : Some derivatives have been evaluated for their ability to lower blood glucose levels, indicating potential use in diabetes management .

Synthesis and Mechanisms of Action

The synthesis of 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step reactions that create the pyrrole ring and introduce various functional groups. The mechanisms through which this compound exerts its biological effects are still under investigation but may involve modulation of enzyme activity and interaction with cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Pharmaceutical Development : A study published in the Journal of Medicinal Chemistry explored the synthesis of related pyrrole derivatives and their efficacy as enzyme inhibitors, showcasing their promise in drug development .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of similar compounds, demonstrating significant reductions in inflammation markers when administered .

- Clinical Trials : Although specific clinical trials involving this exact compound may be limited, related compounds have entered clinical phases for conditions such as diabetes and infections, providing a framework for future research on this molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities but differ in substituents, impacting physicochemical properties and bioactivity:

Critical Analysis of Substituent Effects

Replacement with 5-methylisoxazol-3-yl () eliminates the basic amine, reducing cationic character and possibly altering target engagement .

Aromatic/Heteroaromatic Groups

- Furan-2-carbonyl (target) vs. thiophene-2-carbonyl (): Thiophene’s larger sulfur atom may strengthen van der Waals interactions but reduce metabolic stability compared to furan’s oxygen .

- Pyridin-2-yl (target) vs. pyridin-3-yl (): Positional isomerism affects hydrogen-bonding geometry and π-stacking with protein residues .

Biological Activity Trends

- Compounds with thiophene-2-carbonyl and dimethylthiazolyl (e.g., F3226-1198, IC₅₀ = 2.6 μM) exhibit superior inhibitory potency compared to furan analogues, likely due to enhanced electronic interactions with protease active sites .

- Hydroxyl groups at position 3 (common across all analogues) are critical for hydrogen-bond donation, as seen in conserved activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.